molecular formula C16H19N5O2S B5727366 ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate

ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate

Cat. No. B5727366
M. Wt: 345.4 g/mol
InChI Key: DLBOUYGSARJVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate, also known as EDC, is a chemical compound that has been widely used in scientific research. EDC is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

Ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate inhibits PTPs by binding to the active site of the enzyme and blocking its activity. PTPs are involved in the dephosphorylation of proteins, which is an important regulatory mechanism in many cellular processes. By inhibiting PTPs, ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate can alter the phosphorylation status of proteins and modulate their activity. This can have a profound effect on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate can inhibit the growth of cancer cells and induce apoptosis. ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. In vivo studies have shown that ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate can inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is a potent and specific inhibitor of PTPs, which makes it a valuable tool for investigating the role of PTPs in various cellular processes. ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate is also relatively easy to synthesize and has been well-characterized in many studies. However, ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has some limitations for lab experiments. It is a relatively toxic compound and must be handled with care. In addition, ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are many future directions for research on ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate. One area of research is the development of more potent and selective PTP inhibitors. Another area of research is the investigation of the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. In addition, there is a need for more studies to investigate the safety and toxicity of ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate, especially in vivo. Overall, ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate is a valuable tool for investigating the role of PTPs in various cellular processes and has the potential to lead to new therapies for a variety of diseases.

Synthesis Methods

Ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate can be synthesized by reacting 4-aminoethyl benzoate with carbon disulfide to form the dithiocarbamate intermediate, which is then reacted with 2-(4,6-dimethyl-2-pyrimidinyl)hydrazine to form ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate. The synthesis method of ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has been well-established and has been used in many scientific studies.

Scientific Research Applications

Ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has been extensively used in scientific research as a PTP inhibitor. PTPs are a large family of enzymes that are involved in the regulation of many cellular processes. Dysregulation of PTPs has been implicated in many diseases, including cancer, diabetes, and autoimmune disorders. ethyl 4-({[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonothioyl}amino)benzoate has been shown to be a potent inhibitor of PTPs and has been used in many studies to investigate the role of PTPs in various diseases.

properties

IUPAC Name

ethyl 4-[[(4,6-dimethylpyrimidin-2-yl)amino]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-4-23-14(22)12-5-7-13(8-6-12)19-16(24)21-20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H,17,18,20)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBOUYGSARJVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate

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